Cas no 920980-82-1 (Benzene, 1,4-bis[4-nitro-3-(trifluoromethyl)phenoxy]-)
![Benzene, 1,4-bis[4-nitro-3-(trifluoromethyl)phenoxy]- structure](https://www.kuujia.com/scimg/cas/920980-82-1x500.png)
920980-82-1 structure
Product name:Benzene, 1,4-bis[4-nitro-3-(trifluoromethyl)phenoxy]-
Benzene, 1,4-bis[4-nitro-3-(trifluoromethyl)phenoxy]- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1,4-bis[4-nitro-3-(trifluoromethyl)phenoxy]-
- 1-nitro-4-[4-[4-nitro-3-(trifluoromethyl)phenoxy]phenoxy]-2-(trifluoromethyl)benzene
- 1,1'-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene]
- 920980-82-1
- DTXSID80841559
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- Inchi: InChI=1S/C20H10F6N2O6/c21-19(22,23)15-9-13(5-7-17(15)27(29)30)33-11-1-2-12(4-3-11)34-14-6-8-18(28(31)32)16(10-14)20(24,25)26/h1-10H
- InChI Key: YHWPSRYINZSLHN-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F
Computed Properties
- Exact Mass: 488.04430502g/mol
- Monoisotopic Mass: 488.04430502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 34
- Rotatable Bond Count: 4
- Complexity: 656
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topological Polar Surface Area: 110Ų
Benzene, 1,4-bis[4-nitro-3-(trifluoromethyl)phenoxy]- Related Literature
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Srinivas Rangarajan,Robert R. O. Brydon,Aditya Bhan,Prodromos Daoutidis Green Chem., 2014,16, 813-823
920980-82-1 (Benzene, 1,4-bis[4-nitro-3-(trifluoromethyl)phenoxy]-) Related Products
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